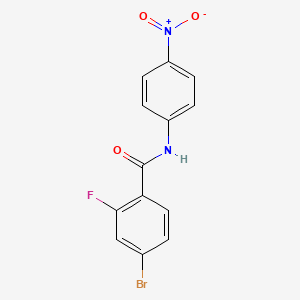

4-bromo-2-fluoro-N-(4-nitrophenyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-bromo-2-fluoro-N-(4-nitrophenyl)benzamide is an aromatic compound with a complex structure that includes bromine, fluorine, and nitro functional groups

Mecanismo De Acción

Target of Action

It’s known that benzylic halides typically react via an sn1 or sn2 pathway .

Mode of Action

The mode of action of 4-bromo-2-fluoro-N-(4-nitrophenyl)benzamide involves a free radical reaction. In the initiating step, the NBS loses the N-bromo atom, leaving behind a succinimidyl radical (S·). It is the S· that removes the magenta hydrogen to form succinimide (SH) .

Biochemical Pathways

It’s known that the compound can participate in reactions at the benzylic position, which involves free radical bromination, nucleophilic substitution, and oxidation .

Result of Action

It’s known that the compound can form an intramolecular n-h…o hydrogen bond in each molecule .

Action Environment

It’s known that the molecules are linked by weak c-h…o interactions; halogen-halogen interactions are also observed .

Métodos De Preparación

The synthesis of 4-bromo-2-fluoro-N-(4-nitrophenyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the nucleophilic aromatic substitution reaction of 4-bromo-2-fluorobenzonitrile with 4-nitroaniline under specific conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, efficiency, and safety.

Análisis De Reacciones Químicas

4-bromo-2-fluoro-N-(4-nitrophenyl)benzamide undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups like nitro and fluoro.

Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the aromatic ring, using oxidizing agents like potassium permanganate.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

The synthesis of 4-bromo-2-fluoro-N-(4-nitrophenyl)benzamide typically involves multi-step organic reactions. The compound can be synthesized through the bromination of 2-fluoro-N-(4-nitrophenyl)benzamide, followed by purification processes such as recrystallization or chromatography.

Table 1: Synthesis Pathway Overview

| Step | Reaction Type | Reagents/Conditions | Product |

|---|---|---|---|

| 1 | Bromination | Bromine, Acetic Acid | This compound |

| 2 | Purification | Recrystallization | Pure this compound |

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. Studies have shown that derivatives can inhibit tyrosine kinases, which are crucial in cancer cell proliferation.

Case Study:

In vitro studies demonstrated that similar compounds effectively reduced the viability of human breast cancer cells (MCF7), suggesting potential as anticancer agents .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Preliminary results indicate moderate antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli.

Table 2: Antimicrobial Activity Results

| Strain | Activity Level |

|---|---|

| Staphylococcus aureus | Moderate |

| Escherichia coli | Moderate |

Material Science Applications

In addition to its biological significance, this compound can be utilized in material science for developing new polymers and coatings due to its unique chemical structure. Its fluorinated nature enhances thermal stability and chemical resistance, making it suitable for high-performance applications.

Comparación Con Compuestos Similares

4-bromo-2-fluoro-N-(4-nitrophenyl)benzamide can be compared with other similar compounds such as:

4-bromo-2-fluoro-N-(4-aminophenyl)benzamide: Similar structure but with an amino group instead of a nitro group, which affects its reactivity and biological activity.

4-bromo-2-fluoro-N-(4-methylphenyl)benzamide: Contains a methyl group instead of a nitro group, leading to different chemical properties and applications.

4-bromo-2-fluoro-N-(4-hydroxyphenyl)benzamide: The presence of a hydroxy group influences its solubility and reactivity compared to the nitro derivative.

Actividad Biológica

4-Bromo-2-fluoro-N-(4-nitrophenyl)benzamide is a compound of interest in medicinal chemistry due to its diverse biological activities, particularly in anticancer and antimicrobial applications. This article aims to summarize the biological activity of this compound, focusing on its mechanism of action, research findings, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C13H10BrFNO3

- CAS Number : 391223-26-0

The presence of bromine, fluorine, and nitro groups in its structure contributes to its unique chemical properties and biological activity.

The biological activity of this compound is thought to be mediated through several mechanisms:

- Inhibition of Cell Proliferation : Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression. Specifically, it has been noted to affect the G0/G1 phase of the cell cycle, leading to reduced proliferation rates in cancer cells .

- Targeting Specific Pathways : The compound may interact with critical signaling pathways such as the PI3K/AKT pathway, which is often aberrantly activated in cancer. This interaction can lead to decreased tumor growth and enhanced sensitivity to other therapeutic agents .

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in treating infectious diseases .

Anticancer Activity

Recent research has highlighted the anticancer potential of this compound:

- Cytotoxicity Studies : In vitro assays demonstrated that this compound showed significant cytotoxicity against non-small cell lung cancer (A549) and hepatocellular carcinoma (HepG2) cell lines, with IC50 values comparable to established chemotherapeutics such as 5-Fluorouracil (5-FU). For instance, one study reported an IC50 value of 1.86 ± 0.35 μM against HepG2 cells .

- Mechanistic Insights : Flow cytometry analysis indicated that treatment with this compound led to increased apoptosis rates in MDA-MB-231 breast cancer cells, suggesting that it may activate apoptotic pathways effectively .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- In vitro Testing : Studies have reported promising antibacterial and antifungal activities against various pathogens. The structural characteristics of the compound appear to enhance its interaction with microbial targets, although specific mechanisms remain under investigation .

Data Tables

| Activity | Cell Line/Pathogen | IC50 (μM) | Reference |

|---|---|---|---|

| Anticancer | HepG2 | 1.86 ± 0.35 | |

| Anticancer | A549 | 2.44 ± 0.55 | |

| Antimicrobial | Various bacteria | TBD |

Case Studies

- Case Study on Anticancer Efficacy : A study synthesized several amide derivatives related to this compound and evaluated their anticancer efficacy through cytological experiments. The results indicated that modifications at the 4-position significantly influenced antiproliferative activity, with nitro substitutions yielding the best outcomes .

- Antimicrobial Assessment : Another investigation focused on the antimicrobial properties of similar compounds within the same class, highlighting potential applications in treating bacterial infections due to their effective binding interactions with microbial enzymes .

Propiedades

IUPAC Name |

4-bromo-2-fluoro-N-(4-nitrophenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrFN2O3/c14-8-1-6-11(12(15)7-8)13(18)16-9-2-4-10(5-3-9)17(19)20/h1-7H,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKFBPSJIOVSKSI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C2=C(C=C(C=C2)Br)F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrFN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.